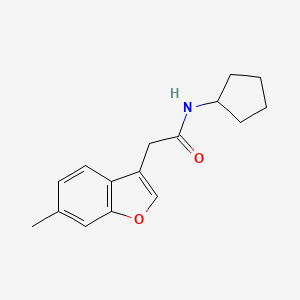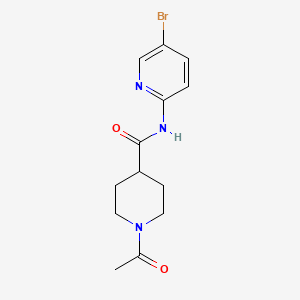
5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione is a chemical compound that belongs to the imidazolidinedione family. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in insulin signaling. This compound has been extensively studied for its potential use in the treatment of diabetes and other metabolic disorders.
作用機序
The mechanism of action of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione involves the inhibition of this compound. This compound is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose uptake. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve insulin sensitivity and glucose uptake in vitro and in vivo. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of this compound in insulin signaling and metabolic disorders. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the study of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione. One direction is the development of more potent and selective this compound inhibitors based on this compound. Another direction is the investigation of the effects of this compound on other metabolic pathways and diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new formulations and delivery methods for this compound could improve its efficacy and clinical utility.
合成法
The synthesis of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione involves the reaction of 4-bromobenzylamine with 4-biphenylcarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydantoin and sodium hydride to yield the final compound.
科学的研究の応用
The potential use of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione in the treatment of diabetes and other metabolic disorders has been extensively studied in scientific research. Studies have shown that this compound is a potent inhibitor of this compound, which plays a key role in insulin signaling. By inhibiting this compound, this compound can improve insulin sensitivity and glucose uptake, which can lead to improved glycemic control.
特性
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-12-8-17(9-13-20)15-26-22(27)21(25-23(26)28)14-16-6-10-19(11-7-16)18-4-2-1-3-5-18/h1-14H,15H2,(H,25,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJXTKBTFVYFY-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-butoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5308372.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)


![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)
